3-[methyl(propyl)sulfamoyl]-N-propan-2-ylbenzamide
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Overview
Description
3-[methyl(propyl)sulfamoyl]-N-propan-2-ylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with a sulfamoyl group and an isopropyl substituent, making it a unique molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[methyl(propyl)sulfamoyl]-N-propan-2-ylbenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The sulfamoyl group is introduced through sulfonation reactions, while the isopropyl group is added via alkylation reactions. Common reagents used in these reactions include sulfonyl chlorides and alkyl halides, with reaction conditions often involving the use of bases like sodium hydroxide or potassium carbonate to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes, making the production of this compound economically viable.
Chemical Reactions Analysis
Types of Reactions
3-[methyl(propyl)sulfamoyl]-N-propan-2-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl or isopropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions often involve the use of solvents like dichloromethane or ethanol, with temperature control to optimize reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized benzamides, depending on the nucleophile used.
Scientific Research Applications
3-[methyl(propyl)sulfamoyl]-N-propan-2-ylbenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in biochemical assays to study enzyme interactions and inhibition, particularly those involving sulfonamide groups.
Medicine: The compound has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[methyl(propyl)sulfamoyl]-N-propan-2-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[methyl(propyl)sulfamoyl]-N-propan-2-ylbenzamide include other benzamides with sulfonamide or alkyl substituents, such as:
- 3-[methyl(ethyl)sulfamoyl]-N-propan-2-ylbenzamide
- 3-[methyl(propyl)sulfamoyl]-N-ethylbenzamide
- 3-[methyl(butyl)sulfamoyl]-N-propan-2-ylbenzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfamoyl and isopropyl groups allows for unique interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-[methyl(propyl)sulfamoyl]-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-5-9-16(4)20(18,19)13-8-6-7-12(10-13)14(17)15-11(2)3/h6-8,10-11H,5,9H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAZAIAIXFGTIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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